![molecular formula C19H23N3O3 B3968766 1-[4-(cyclohexylamino)-3-nitrophenyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde](/img/structure/B3968766.png)
1-[4-(cyclohexylamino)-3-nitrophenyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
Overview
Description
1-[4-(Cyclohexylamino)-3-nitrophenyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is a complex organic compound characterized by its unique structure, which includes a cyclohexylamino group, a nitrophenyl group, and a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(cyclohexylamino)-3-nitrophenyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde typically involves multi-step organic reactions. One common method starts with the nitration of a suitable aromatic precursor to introduce the nitro group. This is followed by the formation of the pyrrole ring through cyclization reactions. The cyclohexylamino group is then introduced via nucleophilic substitution reactions.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Solvent selection and purification steps are also critical to achieving the desired product quality.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(Cyclohexylamino)-3-nitrophenyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Halogenated compounds and bases like sodium hydroxide (NaOH) are often used.
Major Products:
Oxidation: Conversion to nitroso or hydroxylamine derivatives.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1-[4-(Cyclohexylamino)-3-nitrophenyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-[4-(cyclohexylamino)-3-nitrophenyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde exerts its effects involves interactions with specific molecular targets. The nitro group can participate in redox reactions, while the amino group can form hydrogen bonds with biological molecules. These interactions can affect various biochemical pathways, leading to the compound’s observed biological activities.
Comparison with Similar Compounds
1-(4-Aminophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde: Lacks the cyclohexyl group, which may affect its biological activity.
1-[4-(Cyclohexylamino)-3-methylphenyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde: Similar structure but with a methyl group instead of a nitro group, potentially altering its reactivity.
Uniqueness: 1-[4-(Cyclohexylamino)-3-nitrophenyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is unique due to the combination of its functional groups, which confer distinct chemical and biological properties
This compound’s versatility and potential make it a valuable subject of study in multiple scientific disciplines.
Properties
IUPAC Name |
1-[4-(cyclohexylamino)-3-nitrophenyl]-2,5-dimethylpyrrole-3-carbaldehyde | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-13-10-15(12-23)14(2)21(13)17-8-9-18(19(11-17)22(24)25)20-16-6-4-3-5-7-16/h8-12,16,20H,3-7H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRZCUVVSCIHDOE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC(=C(C=C2)NC3CCCCC3)[N+](=O)[O-])C)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.